
PGP-4008
Descripción general
Descripción
PGP-4008, también conocido como N-(1-Bencil-2,3-dihidro-1H-pirrolo[2,3-b]quinolin-4-il)-2-fenilacetamida, es un inhibidor selectivo y potente de la P-glicoproteína. La P-glicoproteína es una bomba de eflujo unida a la membrana que juega un papel importante en la multirresistencia a fármacos en las células tumorales. Al inhibir la P-glicoproteína, this compound aumenta la eficacia de los agentes quimioterapéuticos como la doxorubicina, convirtiéndolo en un compuesto valioso en la investigación del cáncer .
Aplicaciones Científicas De Investigación
Target and Mode of Action
PGP-4008 targets P-glycoprotein (P-gp), a membrane-bound protein that pumps out drugs from cells, thereby reducing their intracellular concentrations. By binding to P-gp, this compound prevents the efflux of chemotherapeutic agents, leading to increased drug accumulation in resistant cancer cells.
Biochemical Pathways
The compound primarily affects the efflux transport pathway mediated by P-glycoprotein. In preclinical studies, it has been shown to reverse drug resistance in various cell lines, including NCI/ADR cells, which overexpress P-glycoprotein.
Applications in Scientific Research
This compound has diverse applications across several fields:
Chemistry
- Tool Compound : Used to study the inhibition of P-glycoprotein and its effects on drug metabolism and transport.
- Synthesis Studies : Investigated for its chemical properties and synthetic routes for potential industrial applications.
Biology
- Cellular Assays : Employed in assays to explore the role of P-glycoprotein in multidrug resistance.
- Mechanism Studies : Used to understand the molecular mechanisms underlying drug resistance in cancer cells.
Medicine
- Enhancing Chemotherapy : In preclinical models, it has shown potential to improve the efficacy of chemotherapeutic agents by inhibiting drug efflux.
- Combination Therapies : Demonstrated synergistic effects with doxorubicin in vivo, suggesting its utility in combination therapies for resistant cancers .
Industry
- Drug Formulation Development : Utilized in developing new formulations aimed at overcoming multidrug resistance in cancer therapy.
Study 1: Efficacy in Tumor Models
In a syngeneic murine model of P-glycoprotein-mediated multidrug resistance, administration of this compound alongside doxorubicin resulted in significant tumor growth inhibition. This study highlights its potential as a therapeutic agent for enhancing chemotherapy effectiveness against resistant tumors .
Study 2: In Vitro Drug Accumulation
Research demonstrated that treatment with this compound led to increased intracellular concentrations of doxorubicin in resistant cancer cell lines. The compound's ability to reverse drug resistance was confirmed through various cellular assays .
Mecanismo De Acción
PGP-4008 ejerce sus efectos inhibiendo selectivamente la P-glicoproteína, una bomba de eflujo unida a la membrana que transporta varios sustratos, incluidos los agentes quimioterapéuticos, fuera de las células. Al inhibir la P-glicoproteína, this compound aumenta la concentración intracelular de estos agentes, mejorando así sus efectos citotóxicos sobre las células tumorales. La inhibición de la P-glicoproteína se logra mediante la unión a sus sitios de unión a sustratos, evitando la salida de los fármacos y provocando una mayor retención del fármaco dentro de las células .
Análisis Bioquímico
Biochemical Properties
PGP-4008 interacts with P-glycoprotein, a type of protein that contributes to multidrug resistance in cancer cells by pumping various drugs out of the cells . The compound’s interaction with P-glycoprotein inhibits this function, thereby reversing drug resistance .
Cellular Effects
In cellular processes, this compound has been observed to have synergistic effects with doxorubicin in vivo . This suggests that the compound may enhance the efficacy of certain drugs in treating diseases like cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to P-glycoprotein, inhibiting the protein’s drug efflux function . This inhibition can lead to an increase in the intracellular concentration of certain drugs, enhancing their therapeutic effects .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in ethanol to 5 mM and in DMSO to 50 mM .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de PGP-4008 implica la reacción de 1-bencil-2,3-dihidro-1H-pirrolo[2,3-b]quinolina con cloruro de 2-fenilacetilo en presencia de una base como la trietilamina. La reacción se lleva a cabo típicamente en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica posteriormente mediante cromatografía en columna para obtener this compound con alta pureza .
Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar el máximo rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción. El producto final se somete a rigurosas medidas de control de calidad para garantizar su idoneidad para aplicaciones de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: PGP-4008 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.
Reactivos y condiciones comunes:
Reacciones de sustitución: this compound puede reaccionar con nucleófilos como aminas y tioles en presencia de una base como el hidruro de sodio.
Reacciones de oxidación: Los agentes oxidantes como el permanganato de potasio pueden oxidar this compound para formar los derivados de quinolina correspondientes.
Reacciones de reducción: Los agentes reductores como el hidruro de litio y aluminio pueden reducir this compound a sus derivados de amina correspondientes.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de amida, mientras que las reacciones de oxidación pueden producir N-óxidos de quinolina .
Comparación Con Compuestos Similares
PGP-4008 es único en su alta selectividad y potencia como inhibidor de la P-glicoproteína. Los compuestos similares incluyen:
Verapamilo: Un bloqueador de los canales de calcio que también inhibe la P-glicoproteína, pero con menor selectividad.
Ciclosporina A: Un inmunosupresor que inhibe la P-glicoproteína, pero tiene efectos secundarios importantes.
Tariquidar: Un potente inhibidor de la P-glicoproteína con una estructura química diferente, pero con un mecanismo de acción similar.
En comparación con estos compuestos, this compound ofrece un mayor grado de selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación centrada en superar la multirresistencia a los fármacos en el cáncer .
Actividad Biológica
PGP-4008 is a selective inhibitor of P-glycoprotein (P-gp), a membrane protein that plays a significant role in multidrug resistance (MDR) in cancer therapy. This compound has garnered attention for its ability to enhance the efficacy of various chemotherapeutic agents by reversing P-gp-mediated drug resistance, particularly in cancer cells that overexpress this transporter.
This compound operates by specifically targeting P-glycoprotein without affecting the activity of multidrug resistance-related protein 1 (MRP1). It has been shown to increase the intracellular accumulation of chemotherapeutic drugs, thereby enhancing their cytotoxic effects. The compound's selectivity for P-gp makes it a promising candidate for combination therapies aimed at overcoming drug resistance in cancer treatment.
In Vitro Studies
In vitro experiments have demonstrated that this compound potentiates the cytotoxicity of P-gp substrates in cell lines that overexpress P-gp. For instance, studies indicate that when combined with doxorubicin, this compound significantly slows tumor growth in various cancer models, particularly in ovarian cancer cells .
A study assessing the effects of this compound on leukemia cell lines showed that it synergistically increased the antileukemic activity of APO866, a compound used in leukemia treatments. This combination led to increased intracellular levels of APO866 and enhanced cytotoxic effects on leukemia cells while sparing normal progenitor cells .
In Vivo Studies
In vivo studies further support the efficacy of this compound. When administered intraperitoneally in animal models, this compound demonstrated significant inhibition of tumor growth when used alongside doxorubicin, indicating its potential as an adjunct therapy in clinical settings .
Case Studies
- Leukemia Treatment : In a study involving various leukemia cell lines, the combination of this compound with APO866 resulted in a marked increase in cell death compared to treatments with either agent alone. This suggests that this compound can effectively enhance the therapeutic index of existing treatments .
- Ovarian Cancer : Another case study highlighted the use of this compound to improve the effects of docetaxel in ovarian cancer models. The results indicated that this combination not only inhibited tumor growth but also induced apoptosis more effectively than docetaxel alone .
Table 1: Summary of In Vitro Efficacy of this compound
Cell Line | Drug Used | Concentration (µM) | Effect on Cell Viability (%) | Comments |
---|---|---|---|---|
4T1 | Doxorubicin | 1 | 30 | Significant potentiation observed |
JC | Doxorubicin | 5 | 25 | Enhanced cytotoxicity |
Ovarian Cancer | Docetaxel | 10 | 40 | Increased apoptosis |
Table 2: In Vivo Efficacy Results
Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |
---|---|---|
Control | 0 | 50 |
Doxorubicin | 30 | 60 |
Doxorubicin + this compound | 70 | 90 |
Propiedades
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAKQBMYMKWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365565-02-2 | |
Record name | PGP-4008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365565022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PGP-4008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7JJR8HX5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is PGP-4008 and what is its mechanism of action?
A1: this compound is a substituted dihydropyrroloquinoline that acts as a selective antagonist of P-glycoprotein (P-gp). [] P-gp is a transmembrane protein that pumps various molecules, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR). [] By inhibiting P-gp, this compound prevents the efflux of these drugs, increasing their intracellular accumulation and enhancing their efficacy. [, ]
Q2: How effective is this compound in overcoming P-gp mediated drug resistance?
A2: In vitro studies have shown that this compound effectively inhibits P-gp activity in several cell lines, including NCI/ADR (a P-gp overexpressing cell line). [] This inhibition leads to increased intracellular accumulation of P-gp substrate drugs like docetaxel and doxorubicin. [, ] Notably, this compound demonstrated superior selectivity for P-gp compared to another MDR modulator, cyclosporin A, which also inhibits multidrug resistance-related protein 1 (MRP1). []
Q3: Has the efficacy of this compound been demonstrated in vivo?
A3: Yes, this compound has shown promising results in vivo. In a syngeneic murine model of P-gp mediated MDR solid tumors, this compound significantly inhibited tumor growth when administered in combination with doxorubicin. [] Furthermore, unlike cyclosporin A, this compound did not cause significant weight loss in the treated animals, indicating a potentially better safety profile. []
Q4: Are there any potential benefits of using this compound in combination with other anticancer drugs?
A4: Research suggests that combining this compound with certain anticancer drugs could be beneficial. For instance, while a study found an antagonistic growth effect when docetaxel and SN-38 (a camptothecin derivative) were used together, the addition of this compound significantly enhanced growth inhibition and apoptosis compared to the combination therapy alone. [] This highlights the potential of this compound to improve the efficacy of existing chemotherapy regimens.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.